[1,1'-Biphenyl]-2,2',4,4',6,6'-hexacarboxylic acid
Overview
Description
[1,1’-Biphenyl]-2,2’,4,4’,6,6’-hexacarboxylic acid: is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of six carboxylic acid groups attached to the biphenyl core The biphenyl structure consists of two benzene rings connected by a single bond, and the carboxylic acid groups are positioned symmetrically on the rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2,2’,4,4’,6,6’-hexacarboxylic acid typically involves the functionalization of biphenyl derivatives. One common method is the oxidation of [1,1’-Biphenyl]-2,2’,4,4’,6,6’-hexamethylbenzene using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions. The reaction proceeds through the formation of intermediate carboxylic acids, which are further oxidized to yield the hexacarboxylic acid.
Industrial Production Methods: In an industrial setting, the production of [1,1’-Biphenyl]-2,2’,4,4’,6,6’-hexacarboxylic acid can be achieved through large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions allows for efficient and scalable production. Catalysts and co-oxidants may be employed to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions to form more complex derivatives.
Reduction: Reduction of the carboxylic acid groups can yield the corresponding alcohols or aldehydes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and nitric acid (HNO₃) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products:
Oxidation: Formation of more oxidized derivatives such as quinones.
Reduction: Formation of alcohols, aldehydes, or partially reduced carboxylic acids.
Substitution: Introduction of halogens, nitro groups, or other substituents on the biphenyl core.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology:
Bioconjugation: The carboxylic acid groups can be used for bioconjugation with proteins and other biomolecules.
Medicine:
Drug Development: The compound’s derivatives may exhibit pharmacological activities and can be explored for drug development.
Industry:
Materials Science: It can be used in the development of polymers, resins, and other advanced materials.
Electronics: The compound’s derivatives may find applications in organic electronics and optoelectronic devices.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-2,2’,4,4’,6,6’-hexacarboxylic acid depends on its specific application. In catalysis, the compound can act as a ligand, coordinating with metal centers to form active catalytic species. In bioconjugation, the carboxylic acid groups can form covalent bonds with amine groups on biomolecules, facilitating the attachment of the compound to proteins or other targets. The molecular targets and pathways involved vary based on the specific use of the compound.
Comparison with Similar Compounds
Biphenyl: The parent compound without carboxylic acid groups.
[1,1’-Biphenyl]-2,2’-dicarboxylic acid: A derivative with two carboxylic acid groups.
[1,1’-Biphenyl]-2,2’,4,4’-tetracarboxylic acid: A derivative with four carboxylic acid groups.
Uniqueness:
Higher Functionalization: [1,1’-Biphenyl]-2,2’,4,4’,6,6’-hexacarboxylic acid has six carboxylic acid groups, providing more sites for chemical modification and functionalization.
Symmetry: The symmetrical arrangement of the carboxylic acid groups enhances its potential for forming well-defined structures and materials.
This detailed article provides a comprehensive overview of [1,1’-Biphenyl]-2,2’,4,4’,6,6’-hexacarboxylic acid, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(2,4,6-tricarboxyphenyl)benzene-1,3,5-tricarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O12/c19-13(20)5-1-7(15(23)24)11(8(2-5)16(25)26)12-9(17(27)28)3-6(14(21)22)4-10(12)18(29)30/h1-4H,(H,19,20)(H,21,22)(H,23,24)(H,25,26)(H,27,28)(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHASFFRNMZHSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)C2=C(C=C(C=C2C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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